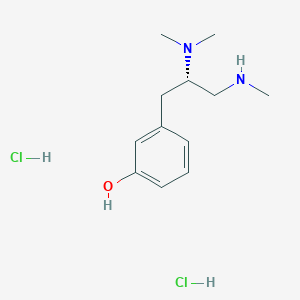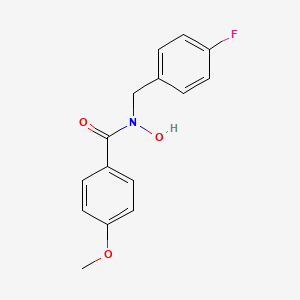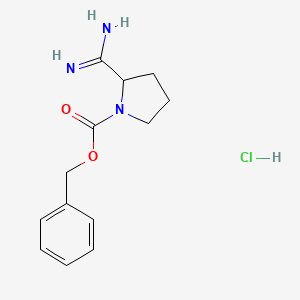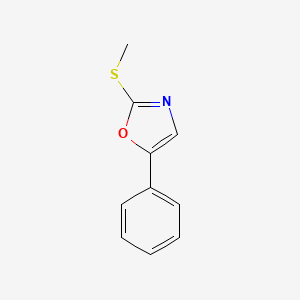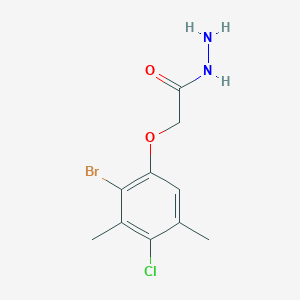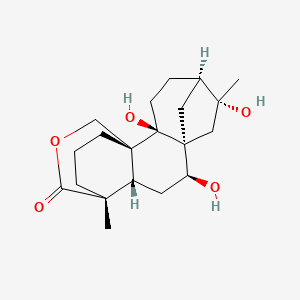
FischericinC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FischericinC is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of FischericinC typically involves a series of organic reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions: FischericinC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
FischericinC has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which FischericinC exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or signal transduction. The exact molecular targets and pathways can vary depending on the context of its use.
Comparación Con Compuestos Similares
FischericinC can be compared to other similar compounds based on its structure and reactivity. Some similar compounds include:
Compound A: Known for its high reactivity in oxidation reactions.
Compound B: Similar in structure but with different functional groups, leading to varied reactivity.
Compound C: Used in similar applications but with different mechanisms of action.
This compound stands out due to its unique combination of stability and reactivity, making it a versatile compound in various scientific fields.
Propiedades
Fórmula molecular |
C20H30O5 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(1R,2R,5R,6R,8S,9S,11S,12R)-2,6,9-trihydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one |
InChI |
InChI=1S/C20H30O5/c1-16-5-3-6-18(11-25-15(16)22)13(16)8-14(21)19-9-12(17(2,23)10-19)4-7-20(18,19)24/h12-14,21,23-24H,3-11H2,1-2H3/t12-,13-,14+,16-,17-,18+,19+,20-/m1/s1 |
Clave InChI |
GYURGCYGUBASFV-GTAITHAVSA-N |
SMILES isomérico |
C[C@@]12CCC[C@@]3([C@@H]1C[C@@H]([C@]45[C@]3(CC[C@H](C4)[C@](C5)(C)O)O)O)COC2=O |
SMILES canónico |
CC12CCCC3(C1CC(C45C3(CCC(C4)C(C5)(C)O)O)O)COC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


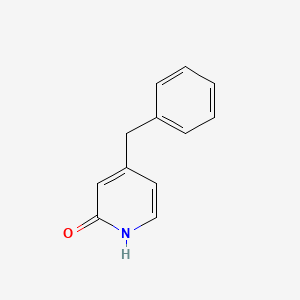
![4-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13025907.png)

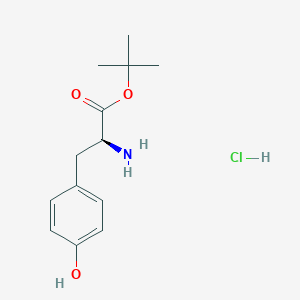
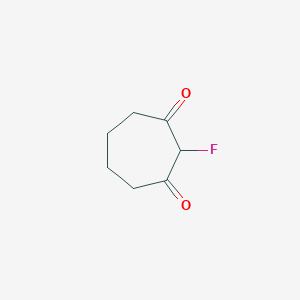
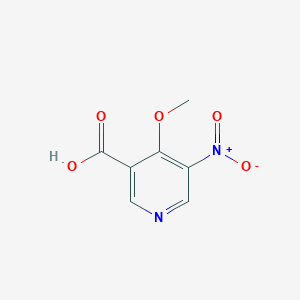

![(3aR,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B13025931.png)
